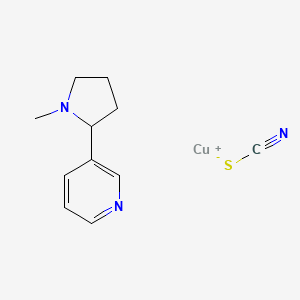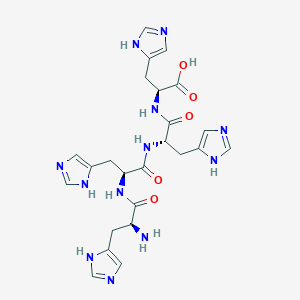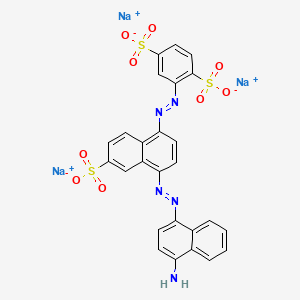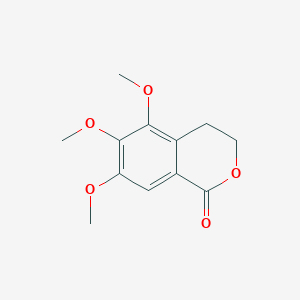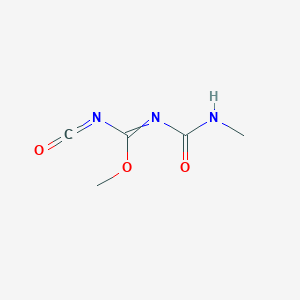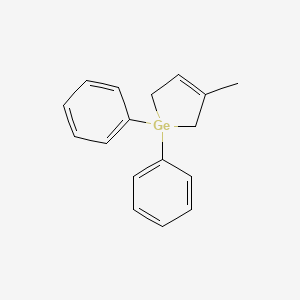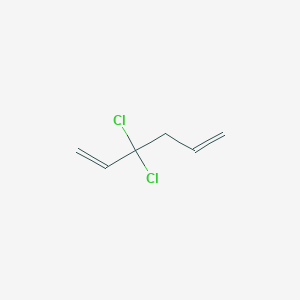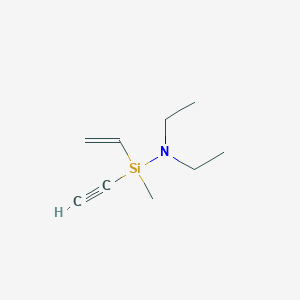
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine is a chemical compound that belongs to the class of organosilicon compounds. It features a silicon atom bonded to an ethynyl group, an ethenyl group, a methyl group, and a diethylamino group. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkyne in the presence of a catalyst to form the desired product. The reaction conditions often include the use of platinum or rhodium catalysts, elevated temperatures, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl and ethynyl groups to alkanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under mild conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the design of silicon-containing drugs.
Industry: It is used in the production of specialty polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine involves its interaction with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen, allowing the compound to participate in diverse chemical reactions. The ethenyl and ethynyl groups provide sites for further functionalization, enabling the compound to act as a versatile building block in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethenyl-1-methylsilanamine: Lacks the diethylamino and ethynyl groups.
N,N-Diethyl-1-ethynyl-1-methylsilanamine: Lacks the ethenyl group.
1-Ethenyl-N,N-diethylsilanamine: Lacks the ethynyl and methyl groups.
Uniqueness
1-Ethenyl-N,N-diethyl-1-ethynyl-1-methylsilanamine is unique due to the presence of both ethenyl and ethynyl groups, which provide distinct reactivity and functionalization options. The diethylamino group enhances its solubility and reactivity in organic solvents, making it a valuable compound in various chemical applications.
Propriétés
Numéro CAS |
64015-74-3 |
|---|---|
Formule moléculaire |
C9H17NSi |
Poids moléculaire |
167.32 g/mol |
Nom IUPAC |
N-(ethenyl-ethynyl-methylsilyl)-N-ethylethanamine |
InChI |
InChI=1S/C9H17NSi/c1-6-10(7-2)11(5,8-3)9-4/h3,9H,4,6-7H2,1-2,5H3 |
Clé InChI |
DOJKOVXOMCKPDW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[Si](C)(C=C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


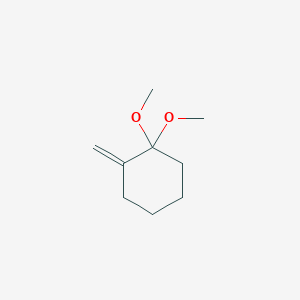

![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)


